BE2S1 is derived from various biological sources, primarily mammalian cells. It can be isolated from cell cultures or tissues where it plays a role in the translational machinery. The protein's expression can be influenced by several factors, including external stressors and developmental signals.
BE2S1 is classified as a regulatory protein involved in the translation process. It interacts with ribosomes and messenger RNA to facilitate protein synthesis. This classification places it within the broader category of proteins that are crucial for maintaining cellular function and response to environmental changes.
The synthesis of BE2S1 can be studied using various methodologies, including:
The synthesis methods often involve advanced techniques such as mass spectrometry and ribosome profiling to quantify translation rates and assess the efficiency of protein synthesis. These methods allow researchers to distinguish between newly synthesized proteins and pre-existing ones, providing a clearer understanding of BE2S1's role in cellular processes .
The molecular structure of BE2S1 has not been fully elucidated in available literature, but it is known to interact with ribosomal components during translation. Its structure likely includes domains that facilitate binding to ribosomes and messenger RNA.
Structural data can be inferred from studies on similar proteins involved in translation regulation. These studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine the three-dimensional conformation of proteins involved in translation.
BE2S1 participates in several biochemical reactions related to protein synthesis:
Understanding these reactions requires detailed kinetic studies, often modeled through ordinary differential equations (ODEs) that describe the dynamics of translation initiation and elongation processes . These models help predict how changes in environmental conditions or cellular states affect BE2S1 activity.
The mechanism by which BE2S1 functions involves its interaction with ribosomes during the initiation phase of translation. It helps recruit ribosomal subunits to messenger RNA, ensuring accurate decoding and efficient protein synthesis.
Quantitative modeling has been employed to analyze the kinetics of BE2S1's action during translation initiation. Parameters such as codon translation rates are derived from ribosome profiling data, allowing researchers to predict how efficiently BE2S1 facilitates protein synthesis under varying conditions .
While specific physical properties of BE2S1 are not extensively documented, proteins typically exhibit characteristics such as solubility in aqueous solutions and stability under physiological pH conditions.
BE2S1's chemical properties include its ability to interact with other biomolecules, such as ribosomal RNA and various cofactors necessary for translation. These interactions are critical for its function in protein synthesis.
Analytical techniques such as circular dichroism spectroscopy could provide insights into the secondary structure of BE2S1, helping to elucidate its stability and folding characteristics under different conditions.
BE2S1 has several applications in scientific research:
BE2S1 is a seed storage protein derived from Bertholletia excelsa (Brazil nut), a tropical tree native to South American rainforests. This species produces large, nutrient-dense seeds that accumulate BE2S1 during embryogenesis to serve as a nitrogen and sulfur reservoir for germinating seedlings. The protein’s biosynthesis is tightly regulated, peaking during the mid-to-late stages of seed maturation, coinciding with the acquisition of desiccation tolerance [1] [3]. Bertholletia excelsa belongs to the Lecythidaceae family and thrives in oligotrophic soils, making its seeds’ high protein content—including methionine-rich BE2S1—critical for seedling establishment in nutrient-poor environments [7].
BE2S1 belongs to the 2S albumin family, characterized by:
This protein family is evolutionarily conserved across angiosperms and gymnosperms, serving as major allergens in nuts and seeds. BE2S1 shares structural homology with 2S albumins from Arabidopsis thaliana (AT5G55450) and Douglas fir (Pseudotsuga menziesii), evidenced by conserved cysteine spacing that stabilizes the protein’s three-dimensional fold [5] [9]. Unlike many intronless 2S albumin genes, the BE2S1 gene contains a single intron, a feature shared only with sunflower HaG5 and Brazil nut BE2S2 [5].
BE2S1 was first isolated in 1991 through cDNA library screening of developing Brazil nut seeds. Researchers cloned two closely related genes, BE2S1 and BE2S2, identifying BE2S1 as the dominant isoform. Early studies noted its exceptional methionine content (18.8%), sparking interest in its potential for crop biofortification [1] [3]. The protein’s allergenic properties were recognized when it was identified as Ber e 1, a major Brazil nut allergen triggering IgE-mediated responses in sensitized individuals [7].
Table 1: Comparative Features of Plant 2S Albumins
Source Species | Protein Name | Molecular Weight (kDa) | Cysteine Residues | Introns in Gene | |
---|---|---|---|---|---|
Bertholletia excelsa (Brazil nut) | BE2S1 (Ber e 1) | 14.8 | 8 | 1 | |
Arabidopsis thaliana | AT5G55450 | 13.5 | 10 | 2 | [9] |
Pseudotsuga menziesii (Douglas fir) | Pm2S1 | 15.2 | 8 | 0 | [5] |
Helianthus annuus (Sunflower) | HaG5 | 14.3 | 8 | 1 | [5] |
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